sodium;benzenesulfinate
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Overview
Description
Sodium benzenesulfinate is an organic compound with the formula C6H5SO2Na. It appears as a white crystalline powder and is known for its stability under normal conditions. This compound is soluble in water and is used in various industrial and scientific applications due to its unique chemical properties .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Sodium benzenesulfinate can be synthesized by the reaction of benzenesulfinic acid with sodium hydroxide. This reaction typically occurs at room temperature and results in the formation of sodium benzenesulfinate and water.
Reduction Method: Another method involves the reduction of benzenesulfonyl chloride with sodium sulfite in an aqueous medium.
Industrial Production Methods: In industrial settings, sodium benzenesulfinate is often produced through the reduction of benzenesulfonyl chloride using sodium sulfite. This method is preferred due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: Sodium benzenesulfinate can undergo oxidation to form benzenesulfonic acid.
Reduction: It can be reduced to form benzene and sodium sulfite.
Substitution: It participates in substitution reactions, particularly with halides, to form sulfone derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halides like bromine or chlorine under mild conditions.
Major Products:
Oxidation: Benzenesulfonic acid.
Reduction: Benzene and sodium sulfite.
Substitution: Various sulfone derivatives.
Scientific Research Applications
Sodium benzenesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfones and sulfonamides.
Biology: Employed in biochemical assays and as a reducing agent in various biological reactions.
Medicine: Investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to enhance the properties of these materials
Mechanism of Action
The mechanism of action of sodium benzenesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of complex organic molecules. The compound’s molecular targets include various electrophilic species, and its pathways involve nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Sodium p-toluenesulfinate: Similar in structure but contains a methyl group on the benzene ring.
Sodium methanesulfinate: Contains a methyl group instead of a benzene ring.
Sodium benzenesulfonate: Similar but with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium benzenesulfinate is unique due to its specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Properties
IUPAC Name |
sodium;benzenesulfinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5H,(H,7,8);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLCPTJLUJHDBO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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